molecular formula C18H15FN2O3S B2550752 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide CAS No. 896355-08-1

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide

Cat. No.: B2550752
CAS No.: 896355-08-1
M. Wt: 358.39
InChI Key: XILJHQYGWNJACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives with different biological activities .

Scientific Research Applications

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis, leading to its anti-tumor and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide apart is the specific combination of functional groups attached to the benzofuran ring. The presence of the 4-fluorophenylthio group and the propanamido group may confer unique biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)sulfanylpropanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-11-5-7-12(8-6-11)25-10-9-15(22)21-16-13-3-1-2-4-14(13)24-17(16)18(20)23/h1-8H,9-10H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILJHQYGWNJACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.